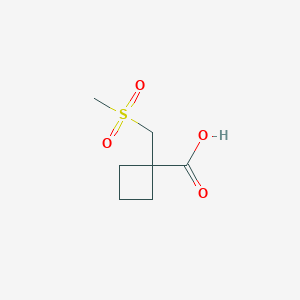![molecular formula C18H17NO6S2 B2651241 Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2380067-55-8](/img/structure/B2651241.png)
Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the sulfamoyl and methoxybenzoate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate ion channels, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Furan Derivatives: Furan-containing compounds, such as furosemide and nitrofurantoin, are known for their diverse biological activities.
Uniqueness
Methyl 3-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is unique due to the combination of furan, thiophene, and benzoate moieties in a single molecule.
Propriétés
IUPAC Name |
methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-16-4-3-12(18(20)24-2)8-17(16)27(21,22)19-9-15-7-14(11-26-15)13-5-6-25-10-13/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWPCBINRPKJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
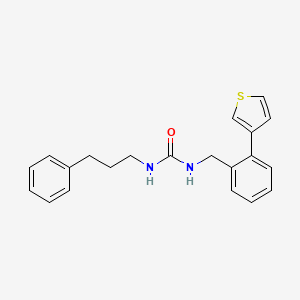
![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)
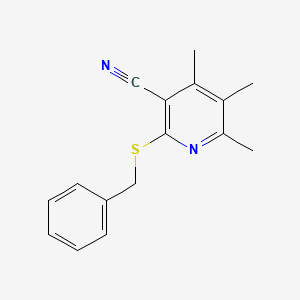
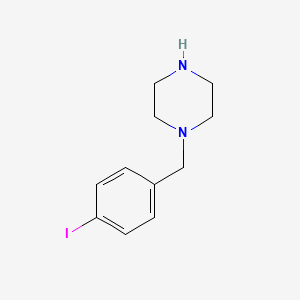
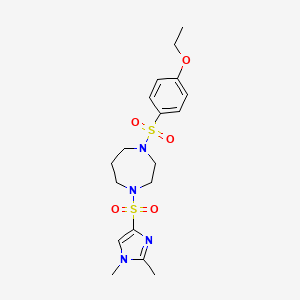
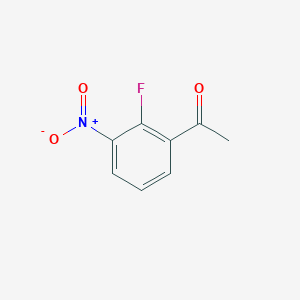
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2651171.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE](/img/structure/B2651172.png)
![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)
![N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2651174.png)

![1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651177.png)

